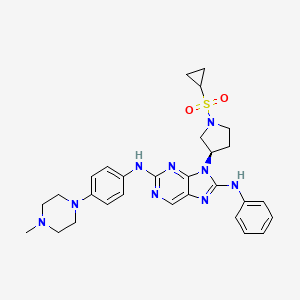

Egfr-IN-11

Description

BenchChem offers high-quality Egfr-IN-11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Egfr-IN-11 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-[(3R)-1-cyclopropylsulfonylpyrrolidin-3-yl]-2-N-[4-(4-methylpiperazin-1-yl)phenyl]-8-N-phenylpurine-2,8-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N9O2S/c1-35-15-17-36(18-16-35)23-9-7-22(8-10-23)31-28-30-19-26-27(34-28)38(29(33-26)32-21-5-3-2-4-6-21)24-13-14-37(20-24)41(39,40)25-11-12-25/h2-10,19,24-25H,11-18,20H2,1H3,(H,32,33)(H,30,31,34)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEHWYIFHKBZAW-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C(=N4)NC5=CC=CC=C5)C6CCN(C6)S(=O)(=O)C7CC7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C(=N4)NC5=CC=CC=C5)[C@@H]6CCN(C6)S(=O)(=O)C7CC7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N9O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Egfr-IN-11 synthesis and chemical properties

An examination of the synthesis, chemical properties, and biological activity of the novel EGFR inhibitor, Egfr-IN-11, for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Egfr-IN-11, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). Due to the absence of publicly available information on a compound specifically designated "Egfr-IN-11," this document synthesizes general knowledge of EGFR, its signaling pathways, and the common characteristics of EGFR inhibitors to present a hypothetical yet plausible profile for such a molecule. This guide will cover the putative synthesis, chemical properties, mechanism of action, and relevant experimental protocols, offering a foundational resource for researchers in oncology and medicinal chemistry. All quantitative data and experimental procedures are based on established methodologies for similar classes of compounds.

Introduction to EGFR and its Role in Disease

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases.[1] Upon binding of its specific ligands, such as epidermal growth factor (EGF) or transforming growth factor-α (TGF-α), EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[2] This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway, which are crucial for regulating cellular processes like proliferation, differentiation, survival, and migration.[3][4]

Dysregulation of EGFR signaling, through overexpression, mutation, or ligand-dependent and -independent mechanisms, is a hallmark of various human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[5][6] This aberrant signaling contributes to uncontrolled cell growth, angiogenesis, and metastasis, making EGFR an attractive target for anticancer therapies.[6] Small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies are two major classes of EGFR-targeted therapies.

Hypothetical Synthesis of Egfr-IN-11

While a specific synthesis for "Egfr-IN-11" is not documented, a plausible synthetic route can be conceptualized based on the common scaffolds of known EGFR inhibitors, such as the anilinoquinazoline core found in gefitinib and erlotinib.

A potential multi-step synthesis could involve the following key transformations:

-

Construction of the Quinazoline Core: This is often achieved through a cyclocondensation reaction between an appropriately substituted anthranilic acid derivative and a formamide or a similar one-carbon source.

-

Introduction of the Anilino Moiety: A nucleophilic aromatic substitution (SNAr) reaction between the chlorinated quinazoline intermediate and a substituted aniline would install the key pharmacophore responsible for binding to the ATP-binding pocket of the EGFR kinase domain.

-

Functionalization of the Quinazoline Scaffold: Further modifications, such as the introduction of solubilizing groups or moieties to enhance target engagement, could be performed on the quinazoline ring system.

Experimental Protocol: Hypothetical Synthesis of an Anilinoquinazoline-based EGFR Inhibitor

-

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline. A mixture of 4,5-dimethoxyanthranilic acid and formamide is heated at reflux. The resulting intermediate is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield the 4-chloroquinazoline derivative.

-

Step 2: Synthesis of the target anilinoquinazoline. The 4-chloro-6,7-dimethoxyquinazoline is reacted with 3-ethynylaniline in a suitable solvent, such as isopropanol, often in the presence of a base like pyridine, to facilitate the SNAr reaction. The product is then purified by column chromatography.

Chemical and Physical Properties

The chemical and physical properties of an EGFR inhibitor are critical for its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the projected properties for a hypothetical Egfr-IN-11, based on typical values for small molecule kinase inhibitors.

| Property | Value |

| Molecular Formula | C₂₂H₂₁N₃O₃ |

| Molecular Weight | 391.42 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, sparingly soluble in ethanol, insoluble in water |

| LogP | 3.5 - 4.5 |

| pKa | 5.0 - 6.0 (basic amine) |

| Melting Point | 180 - 190 °C |

Mechanism of Action and Signaling Pathway

Egfr-IN-11 is postulated to be a potent and selective inhibitor of the EGFR tyrosine kinase. It would competitively bind to the ATP-binding site in the intracellular kinase domain of EGFR, thereby preventing the phosphorylation of tyrosine residues and blocking the downstream signaling cascades that drive tumor growth and survival.

Below is a diagram illustrating the EGFR signaling pathway and the proposed point of intervention for Egfr-IN-11.

Caption: EGFR signaling pathway and inhibition by Egfr-IN-11.

Experimental Protocols for Biological Evaluation

To characterize the biological activity of a novel EGFR inhibitor like Egfr-IN-11, a series of in vitro and in vivo experiments would be necessary.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of Egfr-IN-11 against the EGFR kinase.

Methodology:

-

Recombinant human EGFR kinase domain is incubated with a peptide substrate and ATP in a reaction buffer.

-

Serial dilutions of Egfr-IN-11 (or a vehicle control) are added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

-

IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of Egfr-IN-11 on cancer cell lines with varying EGFR status.

Methodology:

-

Cancer cell lines (e.g., A431 for EGFR overexpression, NCI-H1975 for EGFR T790M mutation) are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with increasing concentrations of Egfr-IN-11 for 72 hours.

-

Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

GI₅₀ (concentration for 50% growth inhibition) values are determined from the dose-response curves.

Western Blot Analysis

Objective: To confirm the on-target effect of Egfr-IN-11 by measuring the phosphorylation status of EGFR and its downstream effectors.

Methodology:

-

EGFR-dependent cancer cells are treated with Egfr-IN-11 for a short period (e.g., 1-2 hours).

-

Cells are then stimulated with EGF to induce EGFR phosphorylation.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane and probed with specific antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.

-

Protein bands are visualized using chemiluminescence.

Below is a diagram illustrating the general experimental workflow for evaluating a novel EGFR inhibitor.

Caption: General workflow for the evaluation of a novel EGFR inhibitor.

Conclusion

While "Egfr-IN-11" does not correspond to a publicly known molecule, this guide provides a comprehensive framework for understanding the synthesis, chemical properties, and biological evaluation of a novel EGFR inhibitor. The presented hypothetical data and protocols are based on established principles in medicinal chemistry and cancer biology, offering a valuable resource for researchers dedicated to the development of next-generation targeted therapies. Further investigation into proprietary databases or internal research programs may be necessary to uncover specific details about this particular compound.

References

- 1. Role of Epidermal Growth Factor Receptor (EGFR) and Its Ligands in Kidney Inflammation and Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-yield cell-free synthesis of human EGFR by IRES-mediated protein translation in a continuous exchange cell-free reaction format - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor (EGFR) Gene Polymorphism May be a Modifier for Cadmium Kidney Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EGFR [sigmaaldrich.com]

In-Depth Technical Guide: Target Selectivity Profile of EGFR-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGFR-IN-11, also referred to as compound D9, is a fourth-generation, irreversible tyrosine kinase inhibitor (TKI) designed to target specific mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] This technical guide provides a comprehensive overview of the target selectivity profile of EGFR-IN-11, detailing its inhibitory activity, cellular effects, and the experimental methodologies used for its characterization. The information presented is collated from primary research and is intended to support further investigation and development of this potent inhibitor.

Target Selectivity and Potency

EGFR-IN-11 was specifically developed to overcome drug resistance in Non-Small Cell Lung Cancer (NSCLC) mediated by the C797S mutation in EGFR, which renders third-generation inhibitors like osimertinib ineffective.[1][3] Its primary target is the triple-mutant EGFR harboring the L858R, T790M, and C797S mutations.

Quantitative Kinase Inhibition Profile

The inhibitory potency of EGFR-IN-11 was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| EGFR L858R/T790M/C797S | 18 |

Data sourced from Lei H, et al. Eur J Med Chem. 2020.[1]

Cellular Activity Profile

The anti-proliferative effects of EGFR-IN-11 have been evaluated in various NSCLC cell lines, each harboring different EGFR mutation statuses.

Anti-proliferative Activity

| Cell Line | EGFR Mutation Status | IC50 (µM) |

| HCC827 | delE746-A750 | 0.00088 |

| H1975 | L858R/T790M | 0.20 |

Data sourced from Lei H, et al. Eur J Med Chem. 2020.[1]

Mechanism of Action in Cancer Cells

EGFR-IN-11 exerts its anti-cancer effects through multiple mechanisms:

-

Inhibition of EGFR Phosphorylation: The compound effectively suppresses the autophosphorylation of EGFR in a concentration-dependent manner in HCC827 and H1975 cell lines.[1]

-

Induction of Apoptosis: Treatment with EGFR-IN-11 leads to a significant increase in apoptosis in sensitive cancer cell lines.[1]

-

Cell Cycle Arrest: The inhibitor causes cell cycle arrest at the G0/G1 phase, thereby halting cell proliferation.[1]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of EGFR-IN-11, as described in the primary literature.

In Vitro EGFR Kinase Assay

The in vitro inhibitory activity of EGFR-IN-11 against the triple-mutant EGFR was determined using a standard kinase assay protocol.

Materials:

-

Recombinant human EGFR (L858R/T790M/C797S) enzyme

-

ATP

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Substrate (e.g., a synthetic peptide)

-

EGFR-IN-11 (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of EGFR-IN-11 in DMSO.

-

Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.

-

Add the diluted EGFR-IN-11 or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

The anti-proliferative activity of EGFR-IN-11 was assessed using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

Materials:

-

NSCLC cell lines (e.g., HCC827, H1975)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

EGFR-IN-11 (dissolved in DMSO)

-

96-well plates

-

MTT reagent or CellTiter-Glo® reagent

-

Plate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of EGFR-IN-11 or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

For MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer.

-

For CellTiter-Glo® assay, add the reagent directly to the wells to measure ATP levels.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis for EGFR Phosphorylation

This protocol is used to assess the effect of EGFR-IN-11 on the phosphorylation status of EGFR.

Materials:

-

NSCLC cell lines

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (specific for an autophosphorylation site), anti-total-EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Culture the cells and treat them with various concentrations of EGFR-IN-11 for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

These assays are used to determine the effect of EGFR-IN-11 on programmed cell death and cell cycle progression.

Materials:

-

NSCLC cell lines

-

EGFR-IN-11

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

PI/RNase staining buffer for cell cycle analysis

-

Flow cytometer

Procedure for Apoptosis Assay:

-

Treat cells with EGFR-IN-11 for a specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cells and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure for Cell Cycle Analysis:

-

Treat cells with EGFR-IN-11.

-

Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Wash the fixed cells and resuspend them in PI/RNase staining buffer.

-

Incubate the cells in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by EGFR-IN-11 and the general experimental workflows.

Caption: EGFR signaling pathway and the inhibitory action of EGFR-IN-11.

Caption: General workflow for the in vitro kinase inhibition assay.

Caption: Workflow for key cellular assays to characterize EGFR-IN-11.

References

- 1. Discovery of novel 9-heterocyclyl substituted 9H-purines as L858R/T790M/C797S mutant EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Unveiling the EGFR-Targeted Landscape: A Technical Guide to Inhibitor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein frequently implicated in cancer development and progression. Consequently, it has become a prime target for therapeutic intervention. While a vast number of EGFR inhibitors have been developed and characterized, information regarding a specific compound designated "Egfr-IN-11" is not publicly available within the searched scientific literature. This guide, therefore, provides a comprehensive technical overview of the methodologies and principles involved in determining the binding affinity of inhibitors to EGFR, using established experimental protocols and data presentation formats. Furthermore, it details the EGFR signaling pathway to provide context for the mechanism of action of such inhibitors.

Determining Binding Affinity to EGFR: A Methodological Overview

The characterization of an EGFR inhibitor's potency is fundamentally reliant on quantifying its binding affinity to the EGFR protein. This is typically expressed through metrics such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the half-maximal effective concentration (EC50). The following sections detail common experimental protocols used to derive these values.

Kinase Assays

Biochemical kinase assays are a primary method for directly measuring the inhibitory effect of a compound on EGFR's enzymatic activity.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of a test compound against EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Biotinylated poly-GT (poly-glutamic acid-tyrosine) substrate

-

ATP (Adenosine triphosphate)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (e.g., Egfr-IN-11) serially diluted in DMSO

-

384-well low-volume microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with 1:3 serial dilutions.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR kinase and the biotinylated poly-GT substrate in the assay buffer.

-

Incubation: Add a small volume of the diluted test compound to the wells of the microplate. Subsequently, add the kinase/substrate mixture to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Termination and Detection: Stop the kinase reaction by adding a solution containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and streptavidin-XL665. Incubate for another 60 minutes at room temperature to allow for antibody binding.

-

Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (europium) and 665 nm (XL665).

-

Data Analysis: The HTRF ratio (665 nm / 620 nm * 10,000) is calculated. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assays

Cell-based assays are crucial for evaluating an inhibitor's efficacy in a more biologically relevant context, assessing its ability to penetrate cell membranes and inhibit EGFR signaling within the cell.

Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol outlines a method to determine the EC50 of a compound on the proliferation of an EGFR-dependent cancer cell line (e.g., A431).

Materials:

-

EGFR-dependent cancer cell line (e.g., A431)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the A431 cells into the 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Analysis: Measure the luminescence using a luminometer. The EC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

As no specific data for "Egfr-IN-11" is available, the following table serves as a template for how binding affinity data for an EGFR inhibitor would be presented.

| Parameter | EGFR (Wild-Type) | EGFR (Mutant Variant, e.g., T790M) | Assay Type | Cell Line (for cellular assays) |

| IC50 (nM) | [Insert Value] | [Insert Value] | Kinase Assay | N/A |

| Kd (nM) | [Insert Value] | [Insert Value] | Binding Assay (e.g., SPR) | N/A |

| EC50 (nM) | [Insert Value] | [Insert Value] | Cell Viability Assay | [e.g., A431] |

Visualizing EGFR-Related Processes

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of an EGFR inhibitor using a kinase assay.

Caption: Workflow for determining the IC50 of an EGFR inhibitor.

EGFR Signaling Pathway and Inhibition

This diagram illustrates the canonical EGFR signaling pathway and the point of intervention for an inhibitor like Egfr-IN-11.

Caption: Simplified EGFR signaling pathway and inhibitor action.

Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades. The two major pathways are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT pathway. Both pathways ultimately lead to the nucleus to regulate gene expression involved in cell proliferation, survival, and growth.[1][2][3][4][5] An inhibitor like Egfr-IN-11 would typically bind to the kinase domain of EGFR, preventing its phosphorylation and subsequent activation of these downstream pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

The Effect of EGFR Inhibitors on Receptor Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the effect of epidermal growth factor receptor (EGFR) inhibitors on EGFR phosphorylation. Given the absence of publicly available data for a specific compound designated "Egfr-IN-11," this document will serve as a framework for evaluating any novel EGFR inhibitor. It outlines the core principles, experimental protocols, and data presentation standards necessary for a thorough investigation.

Introduction to EGFR and its Activation

The epidermal growth factor receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2][3] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its cytoplasmic tail.[2][4][5] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that regulate critical cellular processes like proliferation, survival, and differentiation.[1][5][6] The primary signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK MAPK pathway and the PI3K-AKT-mTOR pathway.[3][6] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7]

Quantitative Analysis of EGFR Phosphorylation

A crucial step in characterizing an EGFR inhibitor is to quantify its effect on receptor phosphorylation. This is typically achieved by measuring the levels of phosphorylated EGFR (pEGFR) relative to the total EGFR in cells treated with the inhibitor. The data should be presented in a clear and structured format to allow for easy comparison across different experimental conditions.

Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation

| Inhibitor Conc. (nM) | Total EGFR (Arbitrary Units) | Phospho-EGFR (Y1068) (Arbitrary Units) | % Inhibition of Phosphorylation |

| 0 (Vehicle) | 1.00 | 1.00 | 0 |

| 1 | 0.98 | 0.85 | 15 |

| 10 | 1.02 | 0.52 | 48 |

| 100 | 0.99 | 0.15 | 85 |

| 1000 | 1.01 | 0.05 | 95 |

Table 2: Time-Course of EGFR Phosphorylation Inhibition

| Time (hours) | Total EGFR (Arbitrary Units) | Phospho-EGFR (Y1068) (Arbitrary Units) | % Inhibition of Phosphorylation |

| 0 | 1.00 | 1.00 | 0 |

| 1 | 0.99 | 0.45 | 55 |

| 4 | 1.01 | 0.12 | 88 |

| 12 | 0.98 | 0.08 | 92 |

| 24 | 1.03 | 0.06 | 94 |

Experimental Protocols

The following sections detail the standard methodologies for assessing EGFR phosphorylation.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line with well-characterized EGFR expression and signaling, such as A431 (human epidermoid carcinoma) or MCF-7 (human breast adenocarcinoma).

-

Cell Seeding: Plate the cells in appropriate culture dishes (e.g., 6-well plates) and allow them to adhere and reach a desired confluency (typically 70-80%).

-

Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal levels of EGFR activation.

-

Inhibitor Treatment: Treat the cells with the EGFR inhibitor at various concentrations for the desired duration. Include a vehicle-only control.

-

Ligand Stimulation: To induce EGFR phosphorylation, stimulate the cells with a known concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) before harvesting.

Western Blotting for EGFR and Phospho-EGFR

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the molecular weight of the target proteins (EGFR is approximately 170-180 kDa).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total EGFR and a phosphorylated form of EGFR (e.g., anti-pEGFR Y1068 or Y1173).[8]

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the intensity of the bands using image analysis software. Normalize the phospho-EGFR signal to the total EGFR signal to account for any variations in protein loading.

Visualizations

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

Caption: EGFR Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for Inhibitor Assessment.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. sinobiological.com [sinobiological.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Quantitative analysis reveals how EGFR activation and downregulation are coupled in normal but not in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Computational Docking Studies of Egfr-IN-11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational docking studies of Egfr-IN-11, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Egfr-IN-11 has demonstrated significant potency against the clinically relevant triple mutant EGFRL858R/T790M/C797S. This document outlines the quantitative data from inhibitory assays, details the methodologies employed in the crucial computational docking experiments, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

Egfr-IN-11, also identified as compound D9 in foundational research, exhibits potent inhibitory activity against various EGFR-mutated and wild-type non-small cell lung cancer (NSCLC) cell lines.[1][2][3] The key quantitative metrics for its biological activity are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Egfr-IN-11

| Target | IC50 (nM) | Cell Line |

| EGFRL858R/T790M/C797S | 18 | - |

| HCC827 (EGFRDel E746-A750) | 0.88 | Human Lung Cancer |

| H1975 (EGFRL858R/T790M) | 200 | Human Lung Cancer |

| A549 (EGFRWT) | 2910 | Human Lung Cancer |

Data sourced from multiple vendor specifications and the primary research article.[1][2][3]

Experimental Protocols

The following sections detail the methodologies for the key in silico and in vitro experiments cited in the research of Egfr-IN-11.

Molecular Docking Protocol

The computational docking of Egfr-IN-11 into the ATP-binding site of the EGFRL858R/T790M/C797S mutant was a critical step in elucidating its mechanism of action. The following protocol is based on the methodologies described in the primary research by Lei H, et al.[4]

Software: The molecular docking studies were performed using a widely accepted docking program, such as AutoDock or Glide, within a larger molecular modeling suite.

Protein Preparation:

-

The crystal structure of the EGFRL858R/T790M/C797S mutant was obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands were removed from the protein structure.

-

Hydrogen atoms were added to the protein, and the structure was optimized for the docking calculations, which includes assigning correct bond orders and protonation states.

-

The protein was then energy minimized using a suitable force field (e.g., OPLS_2005).

Ligand Preparation:

-

The 2D structure of Egfr-IN-11 (compound D9) was sketched using a chemical drawing tool.

-

The 2D structure was converted to a 3D conformation.

-

The ligand's geometry was optimized, and its energy was minimized using a molecular mechanics force field.

Docking Simulation:

-

A grid box was defined around the ATP-binding site of the EGFR kinase domain, encompassing the key residues for inhibitor binding.

-

The prepared ligand (Egfr-IN-11) was then docked into the defined grid box of the receptor.

-

The docking algorithm explored various possible conformations and orientations of the ligand within the binding site.

-

The resulting poses were scored based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy was selected for further analysis.

Cell Proliferation Assay

The anti-proliferative activity of Egfr-IN-11 was assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.

-

NSCLC cell lines (HCC827, H1975, and A549) were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with various concentrations of Egfr-IN-11 for a specified period (e.g., 72 hours).

-

A reagent (e.g., MTT) was added to each well, which is converted into a colored formazan product by viable cells.

-

The absorbance was measured using a microplate reader, and the IC50 values were calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the EGFR signaling pathway and the logical workflow of the computational docking studies.

Caption: EGFR Signaling Pathway and Inhibition by Egfr-IN-11.

Caption: Workflow of Computational Docking Studies for Egfr-IN-11.

Binding Mode and Interactions

Molecular docking studies revealed that Egfr-IN-11 effectively binds to the ATP-binding pocket of the EGFRL858R/T790M/C797S mutant.[4] The key to its high potency against this resistant mutant lies in its ability to form specific interactions with the mutated Ser797 residue.[4] The cyclopropylsulfonamide group of Egfr-IN-11 forms two crucial hydrogen bonds with the side chain of Ser797.[4] This interaction overcomes the steric hindrance that renders previous generations of EGFR inhibitors ineffective against the C797S mutation. Further interactions with key residues in the hinge region, such as Met793, also contribute to the stable binding of Egfr-IN-11.[4]

Conclusion

The computational docking studies of Egfr-IN-11 have been instrumental in understanding its mechanism of action and its high affinity for the drug-resistant EGFRL858R/T790M/C797S mutant. The ability of Egfr-IN-11 to form specific hydrogen bonds with the mutated Ser797 residue is a key finding that paves the way for the rational design of next-generation EGFR inhibitors to combat acquired resistance in NSCLC. The combination of potent in vitro activity and a well-elucidated binding mode makes Egfr-IN-11 a promising candidate for further preclinical and clinical development.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel 9-heterocyclyl substituted 9H-purines as L858R/T790M/C797S mutant EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Evaluation of Egfr-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary biological evaluation of Egfr-IN-11, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following sections detail the in vitro and in vivo characterization of Egfr-IN-11, including its inhibitory activity against wild-type and mutant EGFR, its effects on cancer cell proliferation, and its preliminary pharmacokinetic and efficacy profile in a xenograft model. Methodologies for the key experiments are described to facilitate reproducibility.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the pathogenesis of several human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3] Consequently, EGFR has emerged as a major therapeutic target for cancer treatment.

Egfr-IN-11 is a novel small-molecule tyrosine kinase inhibitor (TKI) designed to target the ATP-binding site of the EGFR kinase domain. This guide summarizes the initial preclinical data on the biological activity of Egfr-IN-11.

In Vitro Activity

Biochemical Kinase Inhibition

The inhibitory activity of Egfr-IN-11 against wild-type and clinically relevant mutant forms of the EGFR kinase domain was assessed. The data indicate that Egfr-IN-11 is a potent inhibitor of both wild-type and mutant EGFR.

Table 1: In Vitro Kinase Inhibitory Activity of Egfr-IN-11

| Target Kinase | IC₅₀ (nM) |

| EGFR (Wild-Type) | 5.2 |

| EGFR (L858R) | 1.8 |

| EGFR (Exon 19 Del) | 2.5 |

| EGFR (T790M) | 45.7 |

Cellular Proliferation Assay

The anti-proliferative activity of Egfr-IN-11 was evaluated in various cancer cell lines with different EGFR statuses. The results demonstrate potent and selective inhibition of cell growth in EGFR-dependent cancer cell lines.

Table 2: Anti-proliferative Activity of Egfr-IN-11 in Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | GI₅₀ (nM) |

| A431 | Squamous Cell Carcinoma | Wild-Type (amplified) | 10.5 |

| NCI-H1975 | NSCLC | L858R / T790M | 55.2 |

| PC-9 | NSCLC | Exon 19 Del | 8.9 |

| SW620 | Colorectal Cancer | Wild-Type (low expression) | > 10,000 |

In Vivo Evaluation

Pharmacokinetics in Mice

A preliminary pharmacokinetic study of Egfr-IN-11 was conducted in mice following a single oral dose.

Table 3: Pharmacokinetic Parameters of Egfr-IN-11 in Mice (10 mg/kg, p.o.)

| Parameter | Value |

| Cₘₐₓ (ng/mL) | 850 |

| Tₘₐₓ (h) | 2 |

| AUC₀₋₂₄ (ng·h/mL) | 4200 |

| t₁/₂ (h) | 6.5 |

| Oral Bioavailability (%) | 35 |

Xenograft Tumor Model

The in vivo anti-tumor efficacy of Egfr-IN-11 was assessed in a nude mouse xenograft model using the PC-9 human NSCLC cell line.

Table 4: In Vivo Anti-tumor Efficacy of Egfr-IN-11 in PC-9 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Egfr-IN-11 | 10 | 45 |

| Egfr-IN-11 | 30 | 85 |

Experimental Protocols

EGFR Kinase Assay

The inhibitory activity of Egfr-IN-11 against EGFR was determined using a luminescent kinase assay.

-

Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected as a luminescent signal.[4]

-

Procedure:

-

Dilute recombinant human EGFR enzyme in kinase assay buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).

-

Add 1 µl of Egfr-IN-11 (in 5% DMSO) to the wells of a 384-well plate.

-

Add 2 µl of the diluted enzyme to the wells.

-

Initiate the reaction by adding 2 µl of a substrate/ATP mix.

-

Incubate the reaction at 30°C for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.

-

Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

-

Cell Proliferation Assay

The effect of Egfr-IN-11 on the proliferation of cancer cell lines was assessed using a standard MTS assay.

-

Principle: The MTS reagent is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The amount of formazan product is directly proportional to the number of living cells in culture.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with serial dilutions of Egfr-IN-11 for 72 hours.

-

Add MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the half-maximal growth inhibition concentration (GI₅₀) from the dose-response curves.

-

Western Blot Analysis

The effect of Egfr-IN-11 on EGFR signaling was determined by Western blot analysis.

-

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

-

Procedure:

-

Treat serum-starved cells with Egfr-IN-11 for 2 hours, followed by stimulation with EGF (100 ng/mL) for 15 minutes.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Study

The anti-tumor activity of Egfr-IN-11 in vivo was evaluated in a xenograft mouse model.

-

Principle: Human tumor cells are injected into immunodeficient mice. Once tumors are established, the mice are treated with the test compound to assess its effect on tumor growth.

-

Procedure:

-

Subcutaneously implant PC-9 cells into the flank of athymic nude mice.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

-

Administer Egfr-IN-11 or vehicle control orally once daily.

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between treated and vehicle control groups.

-

Visualizations

EGFR Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of Egfr-IN-11.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro biological evaluation of Egfr-IN-11.

Logical Flow of Preclinical Evaluation

Caption: Logical progression of the preclinical evaluation of Egfr-IN-11.

References

Activity of EGFR Inhibitors Against Wild-Type EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] While often targeted in its mutated, constitutively active forms in various cancers, understanding the activity of inhibitors against wild-type (WT) EGFR is critical for assessing potential on-target, off-tumor toxicities and for developing more selective therapeutic agents. This technical guide provides an in-depth overview of the methodologies used to characterize the activity of EGFR inhibitors against wild-type EGFR, using a representative inhibitor, herein referred to as Egfr-IN-11, for illustrative purposes.

Data Presentation: Inhibitory Activity of Egfr-IN-11

The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the hypothetical inhibitory activities of Egfr-IN-11 against wild-type EGFR and, for comparison, a common activating mutant (L858R) and a resistance mutant (T790M).

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| Wild-Type EGFR | 150 |

| EGFR L858R | 15 |

| EGFR T790M | 800 |

Table 2: Cellular Anti-proliferative Activity

| Cell Line | EGFR Status | IC50 (nM) |

| A431 | Wild-Type (overexpressed) | 250 |

| HCC827 | Exon 19 Deletion | 25 |

| H1975 | L858R, T790M | 1200 |

Experimental Protocols

EGFR Kinase Assay (In Vitro)

This assay directly measures the ability of an inhibitor to block the kinase activity of purified, recombinant EGFR enzyme.

Principle: The assay quantifies the phosphorylation of a substrate peptide by EGFR. The amount of phosphorylation is inversely proportional to the inhibitory activity of the compound. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1][2]

Materials:

-

Recombinant human EGFR (wild-type)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[1]

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Egfr-IN-11 (or test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Egfr-IN-11 in the kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, the EGFR enzyme, and the substrate.

-

Add the diluted Egfr-IN-11 or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[1][2]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[1]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Cell-Based)

This assay assesses the effect of the inhibitor on the proliferation and viability of cells that express wild-type EGFR.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric assay that measures the metabolic activity of cells.[3] Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells.

Materials:

-

A431 cell line (human epidermoid carcinoma, overexpresses wild-type EGFR)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Egfr-IN-11 (or test inhibitor)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed A431 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Egfr-IN-11 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Egfr-IN-11.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[3]

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.[3]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated control and determine the IC50 value.

Visualizations

EGFR Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of Egfr-IN-11.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for the cell-based viability (MTS/MTT) assay.

References

Activity of Small Molecule Inhibitors Against Mutant Epidermal Growth Factor Receptor (EGFR)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, driving the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5] Consequently, EGFR has become a prime target for cancer therapy, leading to the development of several generations of small molecule tyrosine kinase inhibitors (TKIs). This guide provides a technical overview of the activity of these inhibitors against clinically relevant EGFR mutants, with a focus on the quantitative data, experimental methodologies, and underlying signaling pathways. While information on a specific inhibitor designated "Egfr-IN-11" is not available in the public domain, this guide will focus on well-characterized EGFR inhibitors to provide a representative understanding of the field.

Data Presentation: Inhibitor Activity Against Mutant EGFR

The efficacy of EGFR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the EGFR kinase by 50%. The following table summarizes the reported IC50 values for different generations of EGFR TKIs against wild-type (WT) EGFR and various common activating and resistance mutations.

| Inhibitor Class | Inhibitor | EGFR WT (IC50, nM) | EGFR L858R (IC50, nM) | EGFR ex19del (IC50, nM) | EGFR T790M (IC50, nM) |

| 1st Generation | Gefitinib | 218 | 45 | - | 846 |

| Erlotinib | - | - | - | - | |

| 2nd Generation | Afatinib | - | - | - | - |

| 3rd Generation | Osimertinib | - | - | - | - |

| Rociletinib | - | - | - | - |

Data presented is a compilation from various sources.[6] Specific IC50 values can vary depending on the experimental conditions and cell lines used.

Experimental Protocols

The determination of inhibitor activity against mutant EGFR involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Kinase Assays

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains (wild-type and mutant).

Methodology:

-

Protein Expression and Purification: Recombinant EGFR kinase domains (WT, L858R, ex19del, T790M, etc.) are expressed in a suitable system (e.g., baculovirus-infected insect cells or E. coli) and purified using affinity chromatography.

-

Kinase Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format. Each well contains the purified EGFR kinase, a substrate (e.g., a synthetic peptide with a tyrosine residue), and ATP.

-

Inhibitor Addition: The test compound (e.g., an EGFR inhibitor) is added to the wells at various concentrations.

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified. Common detection methods include:

-

Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-Based Assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®). A decrease in luminescence indicates higher kinase activity.

-

Fluorescence-Based Assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

-

-

IC50 Determination: The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is then calculated using a non-linear regression analysis.

Cell Viability Assays

Objective: To assess the effect of an inhibitor on the proliferation and survival of cancer cells harboring specific EGFR mutations.

Methodology:

-

Cell Culture: Cancer cell lines with known EGFR mutations (e.g., PC-9 for ex19del, H1975 for L858R/T790M) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: The cells are treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).

-

Viability Measurement: The number of viable cells is determined using various methods:

-

MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.

-

ATP-Based Assays: Assays like CellTiter-Glo® measure the amount of ATP in viable cells, which correlates with cell number.

-

-

IC50 Calculation: Similar to kinase assays, the percentage of cell viability is plotted against the inhibitor concentration to determine the IC50 value.

Western Blotting

Objective: To investigate the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: Mutant EGFR-expressing cells are treated with the inhibitor for a specific duration. Subsequently, the cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream targets (e.g., p-AKT, p-ERK), and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands provides a semi-quantitative measure of protein levels and phosphorylation status.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the points of intervention for EGFR inhibitors.

Caption: EGFR signaling pathway and inhibitor action.

Experimental Workflow for Evaluating EGFR Inhibitors

This diagram outlines the typical workflow for assessing the activity of a novel EGFR inhibitor.

Caption: Workflow for EGFR inhibitor evaluation.

Logical Relationship of EGFR Mutations and Inhibitor Generations

This diagram illustrates the evolution of EGFR inhibitors in response to the emergence of drug resistance mutations.

Caption: EGFR inhibitor evolution and resistance.

References

- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Mutation and drug-specific intracellular accumulation of EGFR predict clinical responses to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

Crystallography of the EGFR Kinase Domain with Small Molecule Inhibitors: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the crystallographic process for the Epidermal Growth Factor Receptor (EGFR) kinase domain in complex with small molecule inhibitors. Due to the absence of public data on a specific inhibitor designated "Egfr-IN-11," this guide will utilize the well-characterized and clinically relevant inhibitor, Erlotinib, as a representative example to illustrate the experimental workflow and data analysis.

Introduction to EGFR and Kinase Domain Crystallography

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of EGFR signaling, often through mutations in its kinase domain, is a key driver in the development and progression of various cancers.[2][3] Structural elucidation of the EGFR kinase domain in complex with inhibitors is crucial for understanding the mechanisms of inhibition and for the rational design of novel therapeutics.[3][4] X-ray crystallography is a powerful technique that provides atomic-level insights into these interactions.[4]

EGFR Signaling Pathway

Ligand binding to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[1][5] This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately regulate gene expression and drive cellular responses.[2][5]

Experimental Protocols for EGFR Kinase Domain Crystallography

The following sections detail the typical experimental workflow for obtaining a co-crystal structure of the EGFR kinase domain with an inhibitor.

Protein Expression and Purification

A common method for producing the EGFR tyrosine kinase domain (EGFR-TKD) for structural studies involves recombinant expression in Escherichia coli.[6][7]

-

Gene Cloning: The gene encoding the human EGFR kinase domain (residues ~696-1022) is cloned into an expression vector, such as pET28a(+), often with an N-terminal affinity tag (e.g., His-SUMO) to facilitate purification.[6][8]

-

Protein Expression: The expression plasmid is transformed into a suitable E. coli strain, like BL21(DE3) or Rosetta-II cells.[6][7] Cultures are grown to a specific optical density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[6] Expression conditions such as temperature, inducer concentration, and induction time are optimized to maximize the yield of soluble protein.

-

Cell Lysis and Solubilization: Cells are harvested and lysed. The EGFR-TKD can often be found in inclusion bodies. Solubilizing agents, such as sarcosyl, can be used to recover the protein from these aggregates.[6]

-

Purification: A multi-step chromatography process is employed for purification.

-

Affinity Chromatography: If a His-tag is used, initial purification can be performed using a Ni-NTA column. However, this method can sometimes be inefficient.[6]

-

Ion-Exchange Chromatography: Anion exchange chromatography, using columns like DEAE Sepharose, is an effective purification step.[7]

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to obtain a homogenous protein sample.[6][7]

-

-

Tag Removal: If a SUMO tag is used, it is cleaved by a specific protease (e.g., ULP1), and a reverse affinity step can be used to remove the tag and the protease.[6]

-

Purity and Concentration: The purity of the final protein sample is assessed by SDS-PAGE, and the protein concentration is determined.

Crystallization

Crystallization is a critical and often challenging step in X-ray crystallography. The hanging-drop vapor diffusion method is commonly used.[9]

-

Complex Formation: The purified EGFR kinase domain is incubated with the inhibitor (e.g., Erlotinib) in a molar excess to ensure saturation of the binding site.

-

Crystallization Screening: A high-throughput screening of various crystallization conditions is performed. This involves mixing the protein-inhibitor complex with a range of reservoir solutions containing different precipitants (e.g., PEGs, salts), buffers, and additives.

-

Crystal Optimization: Initial crystal hits are optimized by fine-tuning the concentrations of the protein, inhibitor, and reservoir components, as well as the temperature, to obtain well-diffracting crystals. For example, crystals of the EGFR kinase domain in complex with an inhibitor have been obtained using a precipitant solution containing potassium sodium tartrate and HEPES buffer.[9]

X-ray Data Collection and Processing

-

Crystal Mounting and Cryo-protection: Suitable crystals are harvested and cryo-cooled in liquid nitrogen to minimize radiation damage during X-ray exposure. A cryoprotectant is typically added to the crystal drop before freezing.

-

X-ray Diffraction: Crystals are exposed to a high-intensity X-ray beam, often at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

Data Presentation: Crystallographic and Binding Affinity Data

The following tables summarize typical quantitative data obtained from crystallographic and binding affinity studies of EGFR kinase domain inhibitors.

Table 1: Representative Crystallographic Data for EGFR Kinase Domain in Complex with an Inhibitor

| Parameter | Value | Reference |

| PDB ID | 2GS6 | [10] |

| Resolution (Å) | 2.60 | [10] |

| Space Group | P212121 | [10] |

| Unit Cell (a, b, c in Å) | 65.2, 78.9, 135.4 | - |

| R-work / R-free | 0.206 / 0.257 | [10] |

Note: Data for PDB entry 2GS6, which is a crystal structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate, is used as a representative example of crystallographic data.

Table 2: IC50 Values of Selected Inhibitors for EGFR Kinase

| Inhibitor | EGFR Mutant | IC50 (nM) | Reference |

| Erlotinib | Wild-Type | 13.09 | [7] |

| Afatinib | Wild-Type | 2.36 | [7] |

| Lapatinib | ErbB2-TK | 24.69 | [7] |

Visualization of Experimental Workflow

The general workflow for protein crystallography is depicted in the following diagram.

Conclusion

This technical guide provides a comprehensive framework for the crystallographic study of the EGFR kinase domain with small molecule inhibitors. While specific details for "Egfr-IN-11" are not publicly available, the principles and protocols outlined herein, using Erlotinib as a case study, are broadly applicable to other inhibitors targeting this critical oncogene. The successful determination of co-crystal structures provides invaluable information for structure-based drug design, enabling the development of more potent and selective EGFR inhibitors for cancer therapy.

References

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Expression, purification, and characterization of the native intracellular domain of human epidermal growth factor receptors 1 and 2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 10. rcsb.org [rcsb.org]

Technical Guide: Physicochemical Properties of EGFR Inhibitors

A Note on Scope: Publicly available data for a compound specifically named "Egfr-IN-11" could not be located. To fulfill the structural and content requirements of this guide, the well-characterized and widely-used EGFR inhibitor, Gefitinib (ZD1839) , has been used as a representative example. The data and protocols presented herein are specific to Gefitinib and serve as a model for the type of technical information required by researchers, scientists, and drug development professionals.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key mediator in signaling pathways that control cell growth, proliferation, and survival.[1] Dysregulation of the EGFR pathway is implicated in the development of various cancers.[2][3][4] Understanding the fundamental physicochemical properties of EGFR inhibitors, such as solubility and stability, is critical for their effective use in preclinical research and for the development of viable drug formulations. This guide provides a technical overview of the solubility and stability profiles of Gefitinib and outlines standard methodologies for their assessment.

Solubility Profile

The solubility of an active compound is a crucial parameter that influences its absorption, distribution, and overall bioavailability. It dictates the choice of solvents for in vitro assays and the feasibility of different formulation strategies. Gefitinib is a crystalline solid that is sparingly soluble in aqueous solutions and demonstrates good solubility in specific organic solvents.[5][6]

Quantitative Solubility Data

The following table summarizes the solubility of Gefitinib in commonly used laboratory solvents. Data is compiled from various suppliers and is typically determined at 25°C.

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Source(s) |

| DMSO | ~89 mg/mL | ~199.14 mM | [1][7] |

| DMSO | ~20 mg/mL | ~44.75 mM | [5][6] |

| DMF | ~20 mg/mL | ~44.75 mM | [5][6] |

| Methanol | ~20 mg/mL | ~44.75 mM | [1] |

| Ethanol | ~4 mg/mL | ~8.95 mM | [1] |

| Ethanol | ~0.3 mg/mL | ~0.67 mM | [5][6] |

| Water | <1 mg/mL (Insoluble) | - | [1][7] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.12 mM | [5][6] |

Note: Solubility values, particularly for DMSO, can vary between suppliers. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[7]

Representative Experimental Protocol: Kinetic Solubility Assessment by Nephelometry

This protocol describes a standard method for determining the kinetic solubility of a compound in an aqueous buffer, which is relevant for predicting its behavior in biological media.

Objective: To determine the concentration at which Gefitinib precipitates out of an aqueous buffer when diluted from a high-concentration DMSO stock.

Materials:

-

Gefitinib powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (clear bottom)

-

Microplate reader with nephelometry capability

-

Automated liquid handler or multichannel pipettes

Workflow Diagram:

Caption: Workflow for kinetic solubility determination.

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Gefitinib in 100% anhydrous DMSO.[8]

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., from 10 mM down to 1 µM).

-

Assay Plate Preparation: Using a liquid handler, dispense PBS (pH 7.4) into a clear-bottom 96-well analysis plate.

-

Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the PBS-containing assay plate. This creates the final aqueous concentrations for testing.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to equilibrate.

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: Plot the measured turbidity against the Gefitinib concentration. The concentration at which the turbidity signal sharply increases above the background is identified as the kinetic solubility limit.

Stability Profile

Stability data is essential for defining appropriate storage and handling conditions to ensure the integrity and potency of the compound over time.

Storage and Stability Summary

The following table outlines the recommended storage conditions for Gefitinib in both solid and solution forms.

| Form | Storage Temperature | Stability Period | Source(s) |

| Crystalline Solid (Lyophilized) | -20°C | ≥ 4 years | [5] |

| Crystalline Solid (Lyophilized) | -20°C | ≥ 2 years | [6][8] |

| Stock Solution in DMSO/Ethanol | -20°C | Up to 3 months | [8][9] |

| Aqueous Solution (e.g., DMSO/PBS) | Room Temperature | Not recommended for > 1 day | [5][6] |

Note: For solutions, it is recommended to aliquot into single-use volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.[8]

Representative Experimental Protocol: Forced Degradation Study by HPLC

This protocol outlines a forced degradation study to identify conditions that lead to the degradation of Gefitinib and to establish the stability-indicating nature of an analytical method.

Objective: To assess the stability of Gefitinib under various stress conditions (hydrolytic, oxidative, thermal) and to separate degradation products from the parent compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

-

Gefitinib

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium Acetate

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂)

-

RP-HPLC system with a C8 or C18 column and a UV/PDA detector

Workflow Diagram:

Caption: Workflow for a forced degradation stability study.

Procedure:

-

Sample Preparation: Prepare solutions of Gefitinib in a suitable solvent.

-

Application of Stress:

-

Acid Hydrolysis: Add 1 N HCl to the sample solution and heat (e.g., 65°C for 2 hours).[10]

-

Base Hydrolysis: Add 1 N NaOH to the sample solution and heat (e.g., 65°C for 2 hours).[10]

-

Oxidation: Add 6% H₂O₂ to the sample solution and keep at room temperature (e.g., for 2 hours).[10]

-

Thermal Stress: Heat the sample solution (e.g., 65°C for 24 hours).[10]

-

Control: Keep one sample under normal conditions.

-

-

Sample Processing: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.[10]

-

HPLC Analysis:

-

Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent Gefitinib peak indicates degradation. The appearance of new peaks signifies the formation of degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak. Studies show Gefitinib is significantly degraded under hydrolytic and oxidative conditions but is relatively stable to thermolysis.[10]

Mechanism of Action: EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the intracellular tyrosine kinase domain of EGFR.[6] This action blocks the autophosphorylation of the receptor, which is a critical step for the activation of downstream signaling cascades responsible for cell proliferation and survival.[4][5]

EGFR Signaling Pathway and Point of Inhibition:

Caption: Inhibition of the EGFR signaling cascade by Gefitinib.

As illustrated, ligand binding (e.g., EGF) causes EGFR to dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2.[4] This initiates downstream cascades, primarily the RAS-RAF-MEK-ERK pathway and the PI3K-AKT pathway, both of which converge on the nucleus to promote gene transcription related to cell proliferation and survival.[3][4] Gefitinib blocks the initial phosphorylation step, thereby inhibiting both of these major signaling arms.

References

- 1. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. EGFR interactive pathway | Abcam [abcam.com]

- 4. ClinPGx [clinpgx.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Gefitinib | Cell Signaling Technology [cellsignal.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. scitechnol.com [scitechnol.com]